Deoxylapachol

Descripción general

Descripción

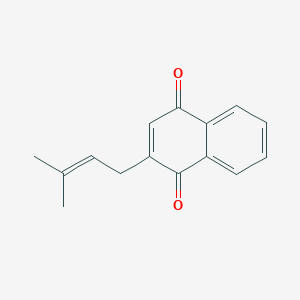

Desoxilapachol es un compuesto natural que se encuentra en la madera de Tectona grandis (teca). Es un derivado de lapachol y pertenece a la clase de las naftoquinonas.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Deoxylapachol exhibits a range of biological activities that make it a candidate for therapeutic applications.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. For instance, studies have shown its effectiveness in inhibiting the growth of Aspergillus niger, a common mold that can affect food products and human health . The compound's ability to act against bacteria and fungi positions it as a potential natural preservative in food and pharmaceutical industries.

Anticancer Activity

Research indicates that this compound possesses anticancer properties. It has been shown to exhibit cytotoxic effects against different cancer cell lines, contributing to its exploration as an anticancer agent . The compound's mechanism involves inducing apoptosis in cancer cells, which is crucial for the development of effective cancer therapies.

Environmental Applications

This compound has been studied for its role in environmental sustainability, particularly in the pulp and paper industry.

Catalyst in Pulp Production

Recent studies have identified this compound as an effective catalyst for enhancing pulp yield during the kraft cooking process of eucalyptus wood. The addition of this compound resulted in an increase of approximately 0.8–1.2% in pulp yield compared to traditional methods without the catalyst . This application not only improves efficiency but also reduces the environmental impact associated with pulp production.

Chemical Analysis and Detection

The detection and quantification of this compound in various matrices are essential for understanding its applications and safety.

High-Performance Liquid Chromatography (HPLC)

A novel HPLC method has been developed to detect this compound in wood dust, which serves as a chemical marker for teak wood exposure . This method allows for precise measurement of this compound levels, aiding in occupational health assessments and environmental monitoring.

Data Table: Summary of Applications

Mecanismo De Acción

Desoxilapachol ejerce sus efectos a través de diversos mecanismos moleculares:

Actividad Catalítica: En la industria de la pulpa y el papel, desoxilapachol actúa como catalizador acelerando la descomposición de la lignina y reteniendo los carbohidratos durante el proceso de cocción kraft.

Actividad Biológica: La actividad anticancerígena del compuesto se atribuye a su capacidad para generar especies reactivas de oxígeno, que pueden inducir la apoptosis en las células cancerosas.

Compuestos Similares:

Lapachol: Un compuesto estrechamente relacionado con actividades biológicas similares.

2-Metilanthraquinona: Otro compuesto aislado de la madera de teca, utilizado como catalizador en el proceso de cocción kraft.

Deoxishikonina, Shikonina y Shikonina: Estos compuestos comparten similitudes estructurales con desoxilapachol y exhiben diversas actividades biológicas.

Singularidad del Desoxilapachol: Desoxilapachol se destaca por su doble función como catalizador en procesos industriales y sus potenciales propiedades anticancerígenas. Su capacidad para mejorar la delignificación mientras se retienen los carbohidratos lo convierte en un compuesto valioso en la industria de la pulpa y el papel. Además, sus prometedoras actividades biológicas abren caminos para futuras investigaciones en medicina y biología .

Análisis Bioquímico

Biochemical Properties

Deoxylapachol plays a significant role in biochemical reactions. It can induce fungal cell wall stress .

Cellular Effects

This compound has been found to have effects on various types of cells. It exhibits cytotoxicity, which means it can kill cells

Molecular Mechanism

Its cytotoxic, antifungal, and anti-cancer activities suggest that it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Desoxilapachol puede aislarse de los extractos de acetona de la madera de teca utilizando cromatografía en columna. El proceso consiste en extraer la madera con acetona, seguido de una separación cromatográfica para obtener desoxilapachol junto con otros compuestos relacionados, como iso-desoxilapachol y 2-metilanthraquinona .

Métodos de Producción Industrial: La producción industrial de desoxilapachol implica principalmente la extracción de residuos de madera de teca. Este método no solo proporciona una fuente sostenible del compuesto, sino que también agrega valor a los residuos de madera que de otro modo se desecharían .

Análisis De Reacciones Químicas

Tipos de Reacciones: Desoxilapachol experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son cruciales para su aplicación como catalizador en la industria de la pulpa y el papel.

Reactivos y Condiciones Comunes:

Oxidación: Desoxilapachol puede oxidarse utilizando agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como aminas o tioles en condiciones básicas.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de desoxilapachol puede conducir a la formación de quinonas, mientras que la reducción puede producir hidroquinonas .

Comparación Con Compuestos Similares

Lapachol: A closely related compound with similar biological activities.

2-Methylanthraquinone: Another compound isolated from teak wood, used as a catalyst in the kraft cooking process.

Deoxyshikonin, Shikonine, and Shikonin: These compounds share structural similarities with deoxylapachol and exhibit various biological activities.

Uniqueness of this compound: this compound stands out due to its dual role as a catalyst in industrial processes and its potential anticancer properties. Its ability to enhance delignification while retaining carbohydrates makes it a valuable compound in the pulp and paper industry. Additionally, its promising biological activities open avenues for further research in medicine and biology .

Actividad Biológica

Deoxylapachol, a naphthoquinone derivative, is a compound primarily derived from the wood of Tectona grandis (teak). It has garnered attention for its diverse biological activities, including antifungal, cytotoxic, and potential therapeutic effects. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its naphthoquinone structure, which contributes to its biological properties. The compound is often studied alongside other related compounds such as lapachol and α-lapachone. Its structure allows it to interact with various biological targets, leading to its wide range of pharmacological effects.

Antifungal Activity

This compound exhibits significant antifungal properties. Research indicates that it can inhibit the growth of various fungal strains, making it a candidate for developing antifungal agents. A study highlighted its effectiveness against Candida albicans, suggesting potential applications in treating fungal infections .

Cytotoxic Effects

Several studies have explored the cytotoxic effects of this compound on cancer cell lines. For instance, a study reported that this compound demonstrated cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value indicating effective dose levels . The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a promising compound for further cancer research.

Antioxidant Activity

This compound has also been noted for its antioxidant properties. It scavenges free radicals and reduces oxidative stress in various biological systems. This activity is particularly relevant in the context of diseases characterized by oxidative damage .

Wound Healing Properties

The compound has been investigated for its potential in promoting wound healing. In animal models, this compound showed enhanced healing rates when applied topically, attributed to its anti-inflammatory and antimicrobial properties .

Study on Antifungal Efficacy

In a controlled laboratory setting, this compound was tested against Candida albicans and Aspergillus niger. Results indicated a significant reduction in fungal growth at concentrations as low as 50 µg/mL. This study underscores the potential of this compound as a natural antifungal agent .

Cytotoxicity Assessment

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines, including lung (A549) and breast (MCF-7) cancers. The results demonstrated that this compound induced cell death through apoptosis pathways, with a notable decrease in cell viability observed at higher concentrations (≥ 25 µM) .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Propiedades

IUPAC Name |

2-(3-methylbut-2-enyl)naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-10(2)7-8-11-9-14(16)12-5-3-4-6-13(12)15(11)17/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDFYZPKJKRCRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=O)C2=CC=CC=C2C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189186 | |

| Record name | Deoxylapachol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3568-90-9 | |

| Record name | Deoxylapachol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3568-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxylapachol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003568909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3568-90-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Deoxylapachol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEOXYLAPACHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5RT9GV702 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does deoxylapachol exert its antifungal effect?

A1: Research suggests that this compound induces fungal cell wall stress. Studies using a transgenic Aspergillus niger strain, designed to fluoresce upon cell wall damage, demonstrated that this compound exposure led to fluorescence, indicating cell wall stress. [] Additionally, this compound exhibits a strong inhibitory effect on cellulase activity, further contributing to its antifungal properties. [, ]

Q2: What is the target of this compound in wood rot fungi?

A2: While the exact target remains unclear, research suggests that this compound's antifungal activity, particularly against wood rot fungi, is linked to the induction of cell wall stress and the inhibition of cellulase activity. [, ]

Q3: What is the role of this compound in teak wood's natural durability?

A3: this compound is one of the primary quinones found in teak wood, contributing significantly to its natural resistance against termites and fungal decay. [, , ] The compound's presence, along with other quinones like tectoquinone, provides teak wood with its characteristic durability and resistance to biological degradation.

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C15H16O2 and a molecular weight of 228.29 g/mol. [, ]

Q5: How is this compound typically characterized?

A5: this compound is commonly characterized using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods help determine its structural features and quantify its presence in various samples, including wood extracts and biological fluids. [, , , ]

Q6: Does the source of this compound influence its properties?

A6: While the basic chemical structure remains consistent, the source of this compound can slightly influence its purity and biological activity. For instance, this compound extracted from different teak wood sources may exhibit varying levels of antifungal activity depending on the presence of other compounds and the extraction method used. [, , ]

Q7: Can this compound be used as a wood preservative?

A7: While this compound exhibits potent antifungal and anti-termite activity, making it a potential candidate for wood preservation, its practical application requires further investigation. Research should focus on developing effective formulations and assessing its long-term efficacy and environmental impact. [, , , ]

Q8: Is this compound toxic to humans?

A8: this compound, like many bioactive compounds, can exhibit toxicity at certain concentrations. It is known to cause allergic contact dermatitis in some individuals exposed to teak wood dust. [, ] Further research is needed to fully understand its toxicological profile and establish safe exposure limits. [, ]

Q9: What are the environmental implications of using this compound?

A9: The environmental impact of this compound requires further investigation. Research should focus on its biodegradability, potential to bioaccumulate, and effects on non-target organisms. Sustainable and responsible practices are crucial for its potential use in various applications. [, , ]

Q10: What are the key areas for future research on this compound?

A10: Future research should focus on:

- Exploring structure-activity relationships to design more potent and selective derivatives. [, ]

- Developing efficient and sustainable methods for this compound extraction and synthesis. []

- Investigating its potential for targeted drug delivery and reducing toxicity. []

- Exploring its applications in various fields, including medicine, agriculture, and materials science. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.